![molecular formula C16H15ClN4O6S B11682650 1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)

1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

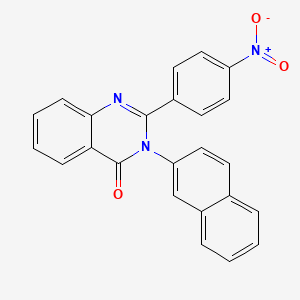

1-(4-クロロ-2-ニトロフェニル)-4-[(3-ニトロフェニル)スルホニル]ピペラジンは、ピペラジン環にニトロ基とスルホニル基の両方が結合した複雑な有機化合物です。

2. 製法

合成経路と反応条件

1-(4-クロロ-2-ニトロフェニル)-4-[(3-ニトロフェニル)スルホニル]ピペラジンの合成には、通常、複数段階の有機反応が伴います。 一般的なアプローチには、以下のようなものがあります。

ニトロ化: 濃硝酸と濃硫酸の混合物を使用して、芳香環にニトロ基を導入します。

塩素化: チオニルクロリドや五塩化リンなどの試薬を使用して、クロロ基を導入します。

スルホニル化: 塩基の存在下でスルホニルクロリドを使用して、スルホニル基を結合します。

ピペラジン環形成: アミン前駆体を含む、多くの場合、環化反応によってピペラジン環を形成します。

工業的製法

工業的製法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。 これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。

準備方法

The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Sulfonylation: The addition of sulfonyl groups to the aromatic rings.

Piperazine coupling: The coupling of the piperazine ring with the substituted aromatic rings.

Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

化学反応の分析

反応の種類

1-(4-クロロ-2-ニトロフェニル)-4-[(3-ニトロフェニル)スルホニル]ピペラジンは、以下のような様々な化学反応を受けることができます。

還元: ニトロ基は、パラジウム触媒を用いた水素ガスや酸性条件下での鉄粉などの試薬を使用して、アミンに還元することができます。

置換: クロロ基は、アミンやチオールなどの求核剤によって置換することができます。

酸化: この化合物は、特にスルホニル基において、強力な酸化剤を用いて酸化反応を受けることができます。

一般的な試薬と条件

還元: 水素ガス、パラジウム炭素、鉄粉、塩酸。

置換: アンモニア、第一級または第二級アミン、チオール、塩基の存在下。

酸化: 過マンガン酸カリウム、三酸化クロム。

主な生成物

還元: アミノ誘導体。

置換: 様々な置換されたピペラジン誘導体。

酸化: スルホン誘導体。

4. 科学研究への応用

化学: より複雑な分子のビルディングブロックとして。

生物学: 生化学アッセイにおける潜在的な用途、または生物学的システムの研究のためのプローブとして。

医学: 特に特定の酵素や受容体を標的にする、創薬における可能性のある用途。

工業: 高度な材料の合成や化学反応における触媒として。

科学的研究の応用

1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and toxicological properties.

作用機序

1-(4-クロロ-2-ニトロフェニル)-4-[(3-ニトロフェニル)スルホニル]ピペラジンなどの化合物の作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの特定の分子標的に結合し、結合相互作用を通じてそれらの活性を調節する可能性があります。 ニトロ基とスルホニル基は、水素結合を形成したり、酸化還元反応に関与したりすることで、これらの相互作用に役割を果たす可能性があります。

類似化合物との比較

類似化合物

1-(4-クロロ-2-ニトロフェニル)ピペラジン: スルホニル基がありません。

4-[(3-ニトロフェニル)スルホニル]ピペラジン: 芳香環上のクロロ基とニトロ基がありません。

1-(4-クロロフェニル)-4-[(3-ニトロフェニル)スルホニル]ピペラジン: 最初の芳香環上のニトロ基がありません。

独自性

1-(4-クロロ-2-ニトロフェニル)-4-[(3-ニトロフェニル)スルホニル]ピペラジンは、ニトロ基とスルホニル基の両方が存在することにより、独特の化学反応性と生物活性を発揮します。 この官能基の組み合わせは、様々な用途に適した汎用性の高い化合物にすることができます。

特性

分子式 |

C16H15ClN4O6S |

|---|---|

分子量 |

426.8 g/mol |

IUPAC名 |

1-(4-chloro-2-nitrophenyl)-4-(3-nitrophenyl)sulfonylpiperazine |

InChI |

InChI=1S/C16H15ClN4O6S/c17-12-4-5-15(16(10-12)21(24)25)18-6-8-19(9-7-18)28(26,27)14-3-1-2-13(11-14)20(22)23/h1-5,10-11H,6-9H2 |

InChIキー |

DNWQVLVEAJSWGP-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)

![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)

![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)

![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)

![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)

![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)

![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)